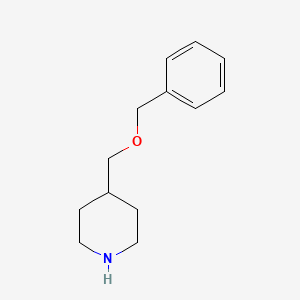

4-Benzyloxymethyl-piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

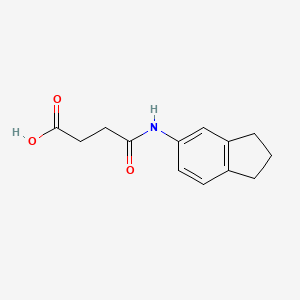

4-Benzyloxymethyl-piperidine (4-BOMP) is an organic compound belonging to the class of piperidines. It is a cyclic amine which has a wide range of applications in the field of medicinal chemistry and drug discovery. 4-BOMP is a versatile building block for the synthesis of a variety of compounds, including bioactive molecules. It has been used as a scaffold for the synthesis of a variety of drug candidates and has been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

4-Benzyloxymethyl-piperidine derivatives are prominent in the realm of synthetic chemistry and medicinal chemistry. They serve as key intermediates and building blocks for the synthesis of various pharmacologically active compounds. For instance, the preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, which are significant for medicinal chemistry, involves starting from compounds such as 4-hydroxypiperidine and 4-(hydroxymethyl)piperidine, showcasing the pivotal role of piperidine derivatives in drug development processes (Logvinenko, Dolovanyuk, & Kondratov, 2021). Moreover, the first synthesis of 1-benzyl-4-(chloromethyl)piperidine and its utilization in the synthesis of potential pharmaceuticals highlights the versatility and importance of piperidine derivatives in the synthesis of complex molecules (Rodríguez-Franco & Fernández-Bachiller, 2002).

Pharmacological Research

In pharmacological research, derivatives of this compound have been investigated for their potential therapeutic applications. For instance, N-benzyl-piperidinyl-aryl-acylhydrazone derivatives were synthesized and evaluated for their multi-target activities related to Alzheimer's disease. These compounds showed promising results as multi-target drug prototype candidates for the treatment of Alzheimer's disease, highlighting the potential of piperidine derivatives in the development of innovative therapeutic agents (Dias Viegas et al., 2018).

Molecular Structure and Conformation Studies

Detailed studies on the molecular structure, spectroscopic properties, and chemical reactivity of piperidine derivatives, such as 1-Benzyl-4-(N-Boc-amino)piperidine, provide valuable insights into their structural features and potential applications. These studies involve spectroscopic investigations, geometrical parameter optimization, and electron excitation analysis, offering a comprehensive understanding of the molecular characteristics of these compounds (Janani et al., 2020).

Safety and Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Mecanismo De Acción

- Target of Action 4-Benzyloxymethyl-piperidine is a cyclic amine belonging to the class of piperidines. Although specific targets for this compound are not widely documented, it serves as a versatile building block in medicinal chemistry and drug discovery.

Mode of Action

. If you have any more questions or need additional details, feel free to ask! 😊

Análisis Bioquímico

Cellular Effects

The effects of 4-Benzyloxymethyl-piperidine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with kappa-opioid receptors can lead to altered neurotransmitter release, impacting pain perception and other neurological functions . Additionally, it may affect the expression of genes involved in inflammatory responses and metabolic processes, thereby influencing cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It acts as an agonist at kappa-opioid receptors, leading to the activation of downstream signaling pathways that modulate pain and stress responses . This activation involves the binding of this compound to the receptor’s active site, inducing a conformational change that triggers intracellular signaling cascades. These cascades can result in the inhibition or activation of various enzymes, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function . Studies have shown that the compound remains stable under controlled conditions, but its efficacy may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as pain relief and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . These pathways often involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are more easily excreted from the body . The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of this compound can affect its therapeutic efficacy and potential side effects, making it a critical factor in drug development and optimization .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Propiedades

IUPAC Name |

4-(phenylmethoxymethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOELBQXHXWNGLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Q1: What is the mechanism of action of these 4-Benzyloxymethyl-piperidine derivatives in addressing conditions like emesis, depression, anxiety, and cough?

A: The provided research focuses on this compound derivatives designed to act as antagonists of the Neurokinin-1 (NK1) receptor [, ]. While the exact interaction mechanism isn't detailed in these abstracts, these compounds likely bind to the NK1 receptor, preventing its natural ligand, Substance P, from binding. This blockage disrupts the downstream signaling cascade usually triggered by Substance P. Given that Substance P is implicated in various physiological processes, including pain transmission, inflammation, mood regulation, and emesis, blocking its action through NK1 receptor antagonism is a potential therapeutic strategy for conditions like emesis, depression, anxiety, and cough [, ].

A: The provided research highlights the Structure-Activity Relationship (SAR) by exploring modifications on the core this compound structure [, ]. The chemical formula (I) in the research papers details various substituents (Ar1, Ar2, X1, R1-R6, etc.) that can be altered on this core structure. These modifications likely influence the molecule's binding affinity to the NK1 receptor, its ability to cross the blood-brain barrier (relevant for central nervous system effects), and its overall pharmacokinetic properties. Exploring these structural modifications helps researchers understand which molecular features are crucial for potent and selective NK1 receptor antagonism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

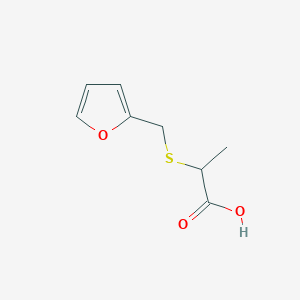

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

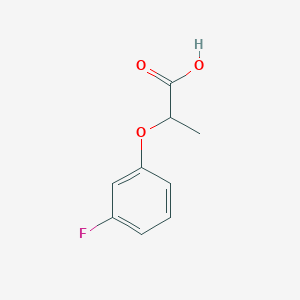

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

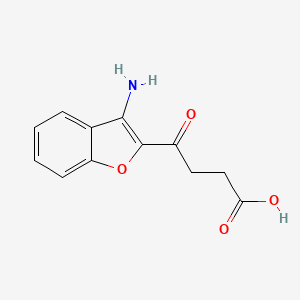

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

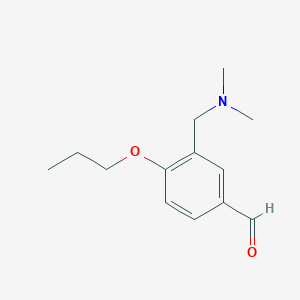

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)